molecular formula C19H21FN2O B4966686 1-[(2-fluorophenyl)acetyl]-4-(2-methylphenyl)piperazine

1-[(2-fluorophenyl)acetyl]-4-(2-methylphenyl)piperazine

Cat. No. B4966686
M. Wt: 312.4 g/mol
InChI Key: UXXJBTAIMFOTJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multiple steps, including the formation of piperazine rings, functionalization with specific substituents, and modifications to improve pharmacokinetic profiles or enhance specific interactions. For example, the discovery and development of motilin receptor agonists, such as GSK962040, involve intricate synthetic routes to incorporate specific functional groups that confer desired biological activities and properties (Westaway et al., 2009).

Molecular Structure Analysis

X-ray crystallography studies have elucidated the crystal and molecular structure of various piperazine derivatives. For instance, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined, revealing insights into the molecular conformation, bond lengths, angles, and interactions within the crystal lattice, contributing to the understanding of the compound's molecular geometry and stability (Özbey et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of piperazine derivatives is influenced by their functional groups, leading to various reactions including alkylation, acylation, and coupling reactions. These reactions are crucial for modifying the chemical structure to achieve desired properties or biological activities. Studies on benzylpiperazine derivatives highlight the synthesis of compounds related to metabolites of specific piperazine derivatives, showcasing the types of chemical modifications achievable through targeted synthetic strategies (Ohtaka et al., 1989).

Physical Properties Analysis

The physical properties of piperazine derivatives, including solubility, melting point, and crystal structure, are fundamental for their application in medicinal chemistry. These properties are directly influenced by the molecular structure and functional groups present. Detailed characterization, including thermal and crystallographic studies, provides insights into the stability, solubility, and formulation considerations for these compounds (Awasthi et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with biological targets, are pivotal for the therapeutic potential of piperazine derivatives. Studies involving the synthesis and evaluation of derivatives for antimicrobial activities illustrate how modifications in the piperazine structure can influence biological activity, offering a pathway to design more effective compounds (Chandra et al., 2006).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many piperazine derivatives have biological activity and are used in drugs , but without specific information, it’s not possible to predict the mechanism of action for this compound.

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Piperazine derivatives are a rich area of study in medicinal chemistry, with potential applications in the treatment of various diseases .

properties

IUPAC Name

2-(2-fluorophenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-15-6-2-5-9-18(15)21-10-12-22(13-11-21)19(23)14-16-7-3-4-8-17(16)20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXJBTAIMFOTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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